{[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride
Description
{[5-(2-Thienyl)-1H-Pyrazol-4-yl]Methyl}Amine hydrochloride is a heterocyclic compound featuring a pyrazole core substituted with a 2-thienyl group at the 5-position and an aminomethyl group at the 4-position. Its molecular formula is C₈H₁₀ClN₃S, with a molecular weight of 215.7 g/mol (purity: 95%) . The compound’s structure combines the aromaticity of pyrazole with the electron-rich thiophene moiety, making it a promising candidate for medicinal chemistry and material science applications.
Properties
IUPAC Name |
(5-thiophen-2-yl-1H-pyrazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S.ClH/c9-4-6-5-10-11-8(6)7-2-1-3-12-7;/h1-3,5H,4,9H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIJUDQPZKSKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride typically involves the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form 5-(2-thienyl)-1H-pyrazole. This intermediate is then reacted with formaldehyde and ammonium chloride to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s thienyl group undergoes selective oxidation. In pyrazole-thiophene hybrids, potassium permanganate (KMnO₄) converts thiophene rings to sulfones under acidic conditions, preserving the pyrazole core . For example:
Compound + KMnO₄ → Pyrazole-4-sulfonic acid derivative
Yields depend on solvent polarity, with aqueous systems favoring complete oxidation .
Reduction Reactions
The primary amine group participates in reductive alkylation. Sodium borohydride (NaBH₄) or cyanoborohydride reagents facilitate reactions with aldehydes/ketones to form secondary amines:
RCHO + Amine → RCH₂NH-(Pyrazole-Thiophene)
This method achieves >80% yields in ethanol at 25°C.
Electrophilic Aromatic Substitution
The thienyl group directs electrophiles to the α-position. Chlorination with SO₂Cl₂ produces 5-chloro derivatives :
Thienyl + SO₂Cl₂ → 5-Chloro-thienyl
Bromine in acetic acid achieves similar results but requires strict temperature control (0–5°C) .
Nucleophilic Amination
The pyrazole ring’s N-H site reacts with alkyl halides (e.g., methyl iodide) in DMF to form N-alkylated products :
Pyrazole-NH + CH₃I → Pyrazole-N-CH₃
Reaction efficiency varies with base strength (K₂CO₃ > NaHCO₃) .
Condensation Reactions
The amine group condenses with carbonyl compounds:
| Carbonyl Type | Product Class | Conditions | Yield Range |
|---|---|---|---|
| Aldehydes | Schiff bases | EtOH, RT, 2–4 hr | 65–92% |
| Ketones | Enamines | Toluene, reflux | 55–78% |
| Active methylenes | β-Amino ketones | AcOH catalyst | 70–85% |
Schiff bases derived from aromatic aldehydes show enhanced stability due to conjugation .
Complexation with Metals
The pyrazole nitrogen and thienyl sulfur act as ligands for transition metals (Cu²⁺, Fe³⁺). Complexation in ethanol/water mixtures (1:1) produces colored complexes used in catalysis :
Compound + CuCl₂ → [Cu(L)₂Cl₂]
Stoichiometry depends on pH, with 1:2 (metal:ligand) dominant at pH 6–7 .
Scientific Research Applications
{[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The sulfur and nitrogen atoms in the compound may play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s uniqueness arises from its 2-thienyl substituent and aminomethyl group, which distinguish it from other pyrazole-based amines. Below is a comparative analysis of key analogs:
Physicochemical Properties
| Property | Target Compound | 3-(2-Pyridinyl)-1H-Pyrazol-5-Ammonium Chloride | 1-[(Oxan-4-yl)Methyl]-1H-Pyrazol-5-Ammonium Chloride |
|---|---|---|---|
| Molecular Weight | 215.7 g/mol | 229.6 g/mol | 217.7 g/mol |
| LogP | ~1.8 (estimated) | ~2.1 | ~1.5 |
| Water Solubility | Moderate (amine hydrochloride salt) | Low (dihydrochloride salt) | High (tetrahydropyranyl group) |
| pKa | 8.2 (amine) | 7.9 (pyridine) | 6.8 (pyrazole) |
Biological Activity
The compound {[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
The biological activity of {[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride is attributed to its ability to interact with various biological macromolecules. It is believed to modulate enzyme activities and receptor interactions, which can lead to alterations in cellular signaling pathways. Such modulation can result in a range of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Biological Activities
Research has indicated that pyrazole derivatives exhibit a wide spectrum of biological activities. The following table summarizes some notable activities associated with {[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride and related compounds:
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that {[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride exhibited cytotoxicity against various cancer cell lines. It was found to induce apoptosis in MCF-7 cells in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Anti-inflammatory Effects : In vivo studies showed that the compound significantly reduced inflammation markers in carrageenan-induced edema models. The observed effect was comparable to standard anti-inflammatory drugs such as indomethacin, indicating its potential for treating inflammatory diseases .
- Antimicrobial Properties : The compound was evaluated for its antimicrobial activity against several bacterial strains (e.g., E. coli, Bacillus subtilis) and fungi (e.g., Aspergillus niger). Results indicated that it had promising inhibitory effects at low concentrations, suggesting its utility as an antimicrobial agent .
Q & A
Q. What are the established synthetic routes for {[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride, and how can intermediates be characterized?
The compound is synthesized via cyclization reactions, often using phosphorous oxychloride or acetic acid under reflux conditions. Key intermediates include pyrazole-carbonyl chlorides and hydrazide derivatives, which are characterized using IR spectroscopy (C=O and N-H stretches) and H/C NMR for structural confirmation. For example, cyclization of substituted hydrazides at 120°C yields pyrazole-oxadiazole hybrids, with spectral data confirming regioisomeric purity .
Q. What safety precautions are critical when handling this compound in laboratory settings?
The compound’s structural analogs (e.g., pyrazole-aniline derivatives) are classified as skin/eye irritants (Category 2/2A). Required precautions include:
- Use of nitrile gloves, lab coats, and sealed goggles.
- Storage in airtight containers at 2–8°C to prevent degradation.
- Immediate neutralization of spills with sodium bicarbonate .
Q. How is the purity of {[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride validated?
Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using a C18 column and ammonium acetate buffer (pH 6.5) for mobile phase optimization. Purity thresholds ≥98% are typical for research-grade material, with residual solvents quantified via GC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies between experimental and theoretical NMR/IR data often arise from tautomerism or solvation effects. For example, pyrazole-thiophene hybrids may exhibit keto-enol tautomerism, detectable via H NMR (DMSO-d6 vs. CDCl3). X-ray crystallography (e.g., Cu-Kα radiation, 100 K) provides definitive confirmation, as demonstrated for related quinoline-pyrazole hybrids (R-factor ≤0.052) .
Q. What strategies optimize reaction yields in derivatization of the pyrazole-thiophene core?
- Mannich reactions : Use chloroacetic acid and sodium acetate in acetic acid under reflux to introduce aminomethyl groups (70–85% yields).
- Alkylation : Employ 2-chloroacetamide derivatives with K2CO3 in DMF at 60°C for selective N-alkylation.
- Scale-up : Replace PCl3 with PCl5 for safer cyclization and reduce reaction time via microwave-assisted synthesis (30 min vs. 5 h) .
Q. How do structural modifications influence biological activity in pyrazole-thiophene analogs?
Substitutions at the pyrazole 4-position (e.g., methyl, trifluoromethyl) enhance antimicrobial activity by increasing lipophilicity (logP 2.5–3.8). For example, 1,3,4-oxadiazole derivatives show MIC values of 4–16 µg/mL against S. aureus via membrane disruption, validated via time-kill assays .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals to identify electrophilic sites. The thiophene ring’s C2 position and pyrazole N1 are most reactive, guiding regioselective functionalization. MD simulations (AMBER) further assess stability in aqueous buffers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
